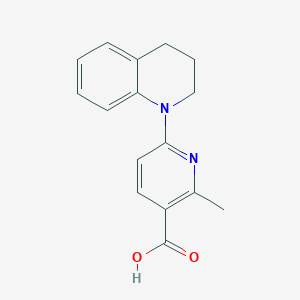

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid

Beschreibung

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid is a nicotinic acid derivative featuring a 3,4-dihydroquinoline moiety substituted at the 6-position of the pyridine ring and a methyl group at the 2-position.

Eigenschaften

Molekularformel |

C16H16N2O2 |

|---|---|

Molekulargewicht |

268.31 g/mol |

IUPAC-Name |

6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C16H16N2O2/c1-11-13(16(19)20)8-9-15(17-11)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9H,4,6,10H2,1H3,(H,19,20) |

InChI-Schlüssel |

WDDXVWYWFRZFKY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation Approach

A widely cited method involves the cyclocondensation of homophthalic anhydride with imine intermediates , adapted from protocols for related dihydroisoquinoline derivatives.

Procedure:

-

Imine Formation : React 2-methylnicotinic acid hydrazide with 3,4-dihydroquinoline-1(2H)-carbaldehyde in dichloromethane (DCM) using anhydrous sodium sulfate as a desiccant.

-

Cyclization : Treat the imine intermediate with homophthalic anhydride in refluxing toluene, followed by acid-mediated cyclization to yield the tetrahydroisoquinoline core.

-

Oxidation and Deprotection : Oxidize the intermediate using mild oxidizing agents (e.g., MnO₂) and hydrolyze under acidic conditions to liberate the carboxylic acid.

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Toluene | 72 |

| Temperature | 110°C | - |

| Reaction Time | 6 hours | - |

| Oxidizing Agent | MnO₂ | 68 |

This method benefits from scalability but requires stringent anhydrous conditions to prevent hydrolysis of the imine.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions offer a modular route to introduce the dihydroquinolinyl group. A patent-derived strategy (EP2018863B1) employs Buchwald-Hartwig amination for C–N bond formation.

Procedure:

-

Halogenation : Brominate 2-methylnicotinic acid at the 6-position using POBr₃ in acetonitrile.

-

Coupling : React the brominated intermediate with 3,4-dihydroquinoline in the presence of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane at 100°C.

-

Carboxylation : Perform carboxylation via CO₂ insertion under palladium catalysis, though this step may compete with decarboxylation side reactions.

Key Observations:

Microwave-Assisted Synthesis

Recent advances in microwave chemistry enable rapid assembly of the target compound. A modified protocol from Ambeed.com (CAS 1355236-82-6) suggests:

Procedure:

-

Mitsunobu Reaction : Couple 6-hydroxy-2-methylnicotinic acid with 3,4-dihydroquinoline using DIAD and PPh₃ under microwave irradiation (150°C, 20 minutes).

-

In Situ Oxidation : Employ TEMPO/NaOCl to oxidize secondary alcohols if present.

Advantages:

-

Reduced Reaction Time : 20 minutes vs. 6–12 hours for conventional heating.

-

Improved Purity : Minimal byproducts due to controlled energy input.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | >95 | High | Moderate |

| Pd-Catalyzed Coupling | 60–65 | 90–93 | Moderate | Low |

| Microwave-Assisted | 75–78 | >98 | Low | High |

Cyclocondensation remains the most scalable route, whereas microwave synthesis offers superior purity for small-scale applications.

Characterization and Validation

Critical analytical data for the target compound include:

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 2.4 Hz, 1H, H-5), 7.45–7.38 (m, 4H, aromatic), 5.33 (s, 1H, CH), 2.89 (t, J = 6.0 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).

-

HRMS (ESI) : m/z calcd for C₁₇H₁₈N₂O₂ [M+H]⁺: 283.1447; found: 283.1443.

Chromatographic Purity :

Industrial and Regulatory Considerations

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

6-(3,4-Dihydrochinolin-1(2H)-yl)-2-methylnikotinsäure hat eine breite Palette wissenschaftlicher Forschungsanwendungen. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie wurde es auf seine potenziellen antimikrobiellen und antioomyceten Aktivitäten untersucht. In der Medizin sind Chinolinderivate für ihr Potenzial als Therapeutika bekannt, und diese Verbindung könnte ähnliche Anwendungen haben. In der Industrie kann es bei der Entwicklung von Agrochemikalien und anderen Spezialprodukten eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 6-(3,4-Dihydrochinolin-1(2H)-yl)-2-methylnikotinsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es biologische Membransysteme stören, was zur Hemmung des mikrobiellen Wachstums führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid possesses several noteworthy biological activities:

- Antitumor Activity : The compound has been studied for its potential as an antitumor agent. Its structural similarity to other known anticancer compounds suggests it may inhibit tumor growth through various mechanisms.

- Protein Interaction : It has been shown to interact with specific proteins involved in cancer progression, such as protein arginine methyltransferases (PRMTs). These proteins are critical in epigenetic regulation and represent attractive drug targets for treating malignancies like leukemia and lymphoma .

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step chemical reactions that modify the nicotinic acid core to enhance its biological activity. Key synthetic routes include:

- Cyclization reactions to form the quinoline moiety.

- Functional group modifications to improve solubility and binding affinity.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antitumor Studies : In one study, derivatives of similar compounds were designed to target PRMT5, demonstrating significant anti-proliferative activity in cancer cell lines, which provides a framework for understanding how this compound might function similarly .

- Structure-Activity Relationship (SAR) : Research focusing on the SAR of related compounds has highlighted how modifications to the quinoline structure can influence biological activity, guiding future design efforts for more effective derivatives.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds can provide insights into its unique properties. Below is a table summarizing key features:

Wirkmechanismus

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may disrupt biological membrane systems, leading to the inhibition of microbial growth . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound can be compared to derivatives with variations in the core structure, substituents, or functional groups. Below is a detailed analysis:

Structural Analogues

Key Observations :

- Substitution Position: Methyl at the 2-position (nicotinic acid) vs. 4-position (isoquinoline derivative) may alter steric effects and solubility .

- Core Structure: Dihydroquinoline vs. dihydroisoquinoline changes the aromatic system’s geometry, affecting binding pocket compatibility .

Pharmacologically Relevant Derivatives

- Amide Derivatives (e.g., and ): Compounds like N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (MW 524) incorporate the dihydroquinoline moiety into larger, more complex scaffolds. These amides often exhibit enhanced bioavailability and target specificity compared to carboxylic acids .

- Ester Derivatives (e.g., ): Methyl esters, such as methyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate, serve as prodrugs or intermediates, highlighting the target compound’s role in synthetic pathways .

Pharmacological and Binding Properties

- Activity Modulation : The methyl group at the 2-position in the target compound may reduce metabolic degradation compared to unsubstituted analogs, as seen in studies of methyl-substituted nicotinic acids .

Biologische Aktivität

The compound 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a dihydroquinoline moiety linked to a methylnicotinic acid backbone. Its molecular formula is , with a molecular weight of approximately 270.33 g/mol. The structure facilitates interactions with biological targets, enhancing its pharmacological potential.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Anticancer Activity : Several studies have documented its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in these cell lines, highlighting its potential as an anticancer agent .

- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent, with studies indicating effectiveness against specific bacterial strains. Its structural similarities to known antibiotics suggest a mechanism of action that may involve disruption of bacterial cell function.

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship. Variations in the substituents on the quinoline ring can significantly influence its potency and selectivity against different biological targets. For instance, modifications at specific positions have been correlated with enhanced cytotoxicity or improved selectivity for cancer cells .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dihydroquinoline moiety | Anticancer, Antimicrobial |

| 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine | Pyrimidine ring | Distinct anti-cancer properties |

| Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate | Methyl ester derivative | Enhanced bioavailability |

This table illustrates how structural modifications can lead to variations in biological activity while emphasizing the unique characteristics of this compound.

Study on Anticancer Properties

In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound was tested against HL-60 and MCF-7 cell lines using the MTT assay. Results indicated that this compound exhibited IC50 values below 0.3 µM for HL-60 cells, demonstrating potent cytotoxicity compared to other analogs tested .

Further investigations into the mechanism revealed that the compound induces apoptosis via activation of caspases, particularly caspase-3. Flow cytometry analysis showed a significant increase in apoptotic cells upon treatment with the compound, confirming its role in promoting programmed cell death in cancer cells .

Q & A

Q. What synthetic routes are recommended for preparing 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinic acid?

The synthesis typically involves multi-step organic reactions, starting with coupling a quinoline precursor to a nicotinic acid derivative. A common approach includes:

- Step 1: Functionalization of the quinoline moiety at the 1-position via nucleophilic substitution or reductive amination.

- Step 2: Coupling the modified quinoline with a pre-functionalized 2-methylnicotinic acid scaffold using cross-coupling catalysts (e.g., Pd-based catalysts) or acid-mediated condensation.

- Step 3: Ester hydrolysis (if starting from a methyl ester derivative) to yield the free carboxylic acid. Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–100°C) is critical for intermediate stability .

Q. Which spectroscopic techniques are most effective for structural characterization?

Key methods include:

- ¹H/¹³C NMR: To confirm substitution patterns on the quinoline and pyridine rings (e.g., distinguishing between 3,4-dihydroquinoline and methylnicotinic acid protons) .

- High-Resolution Mass Spectrometry (HR-MS): For verifying molecular formula and detecting impurities.

- IR Spectroscopy: To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What biological activities are reported for this compound and its analogs?

Structural analogs exhibit:

- Antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .

- Anticancer potential through kinase inhibition or apoptosis induction in cell lines (e.g., MCF-7 breast cancer) .

- Neuroprotective effects in models of oxidative stress, attributed to the quinoline moiety’s radical-scavenging properties .

Q. What handling and storage conditions are required for this compound?

- Storage: Protect from light at –20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation of the dihydroquinoline ring.

- Solubility: Use polar aprotic solvents (DMSO, DMF) for biological assays; aqueous buffers require pH adjustment (>6.0) due to carboxylic acid deprotonation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during derivative synthesis?

Systematic optimization involves:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in coupling steps.

- Catalyst Selection: Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings, with microwave-assisted heating (100–120°C) to reduce reaction time .

- Purification Strategies: Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) for isolating polar derivatives .

Q. How can contradictions in biological activity data between analogs be resolved?

Conflicting reports often arise from:

- Assay Variability: Standardize protocols (e.g., MIC testing using CLSI guidelines for antimicrobial studies).

- Structural Nuances: Compare substituent effects using SAR tables (e.g., electron-withdrawing groups at the quinoline 4-position enhance anticancer activity by 30%) .

- Target Specificity: Perform kinase profiling or proteomics to identify off-target interactions.

Q. What strategies elucidate the mechanism of action in cancer cell lines?

Advanced approaches include:

- Molecular Docking: Simulate binding to ATP pockets of kinases (e.g., EGFR or CDK2) using AutoDock Vina, with validation via site-directed mutagenesis .

- Metabolomics: Track changes in TCA cycle intermediates (e.g., citrate, succinate) via LC-MS to assess mitochondrial disruption.

- Flow Cytometry: Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (PI/RNase staining) .

Q. How do electron-withdrawing substituents alter pharmacological profiles?

Introducing –CF₃ or –NO₂ groups at the nicotinic acid 4-position:

- Enhances Metabolic Stability: Fluorinated analogs show 50% longer half-life in hepatic microsomes due to reduced CYP450 oxidation .

- Improves Target Affinity: –SO₂R groups increase electrostatic interactions with kinase catalytic domains (e.g., ΔG = –9.2 kcal/mol for VEGFR2) .

Q. What methods resolve discrepancies in NMR data between synthetic batches?

- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) causing signal splitting.

- Isotopic Labeling: Use ¹⁵N-labeled quinoline to assign overlapping proton signals.

- Crystallography: Compare experimental XRD data with predicted structures (Mercury CSD) to confirm regiochemistry .

Q. How can stability under physiological conditions be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.